

Technical Guide: Cyclopropylmethyl 3-Aminophenyl Sulfide

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Compound of Interest

Compound Name: 3-Cyclopropylmethylsulfanyl-phenylamine

CAS No.: 1510951-56-0

Cat. No.: B1470179

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Molecular Weight, Synthesis, and Analytical Characterization[1]

Executive Summary

Cyclopropylmethyl 3-aminophenyl sulfide (IUPAC: 3-[(cyclopropylmethyl)sulfanyl]aniline) is a functionalized aryl-alkyl sulfide intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands. Precise molecular weight determination is critical for stoichiometry in library synthesis and for quality control in fragment-based drug discovery (FBDD).

This guide details the theoretical and experimental derivation of its molecular weight, outlines a self-validating synthesis protocol, and provides a rigorous analytical framework for researchers.

Part 1: Chemical Identity & Molecular Weight Analysis

1.1 Structural Composition

The molecule consists of a meta-substituted aniline core linked via a sulfur atom to a cyclopropylmethyl moiety.

- Chemical Formula:
- SMILES:Nc1cccc(SCC2CC2)c1
- CAS Registry Number: (Not widely listed; treated as Custom Intermediate)

1.2 Molecular Weight Breakdown

In high-precision drug development, distinguishing between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for HRMS identification) is vital.

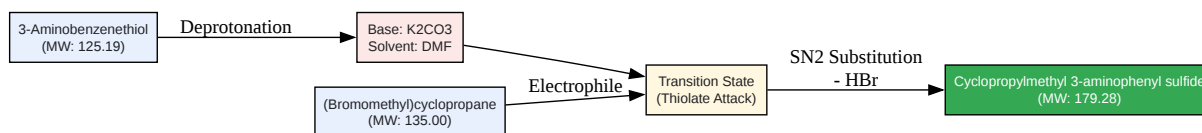
Element	Count	Isotope Mass (Da)	Average Mass (Da)	Contribution (Mono)	Contribution (Avg)
Carbon (C)	10	12.00000	12.011	120.0000	120.110
Hydrogen (H)	13	1.00783	1.008	13.1018	13.104
Nitrogen (N)	1	14.00307	14.007	14.0031	14.007
Sulfur (S)	1	31.97207	32.060	31.9721	32.060
TOTAL	-	-	-	179.0770 Da	179.28 g/mol

- Molar Mass (Stoichiometry):179.28 g/mol [\[1\]](#)
 - Usage: Use this value for calculating millimoles (mmol) in synthesis reactions.
- Exact Mass (HRMS):179.0770 Da
 - Usage: Use this value for extracting ion chromatograms (EIC) in LC-MS. The expected protonated ion is 180.0843.

Part 2: Synthesis & Mechanistic Pathways

To ensure the molecular weight measured corresponds to the correct isomer, a controlled synthesis route is required. The preferred method utilizes a nucleophilic substitution (SN2) on a cyclopropylmethyl halide by a thiophenolate.

2.1 Synthesis Workflow (DOT Diagram)



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Figure 1: Convergent synthesis pathway via thio-alkylation.

2.2 Experimental Protocol

Objective: Synthesis of 1.0 g of Cyclopropylmethyl 3-aminophenyl sulfide.

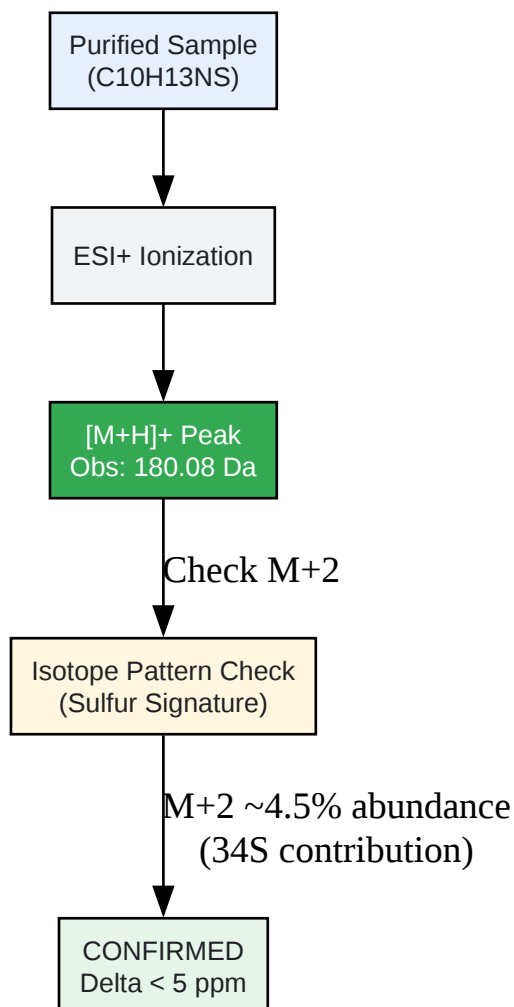
- Reagents:
 - 3-Aminobenzenethiol (1.0 eq, 8.0 mmol, 1.00 g)
 - (Bromomethyl)cyclopropane (1.1 eq, 8.8 mmol, 1.19 g)
 - Potassium Carbonate () (2.0 eq, 16.0 mmol, 2.21 g)
 - DMF (Dimethylformamide), anhydrous (10 mL)
- Procedure:
 - Activation: Dissolve 3-aminobenzenethiol in DMF under atmosphere. Add and stir at RT for 15 min to generate the thiolate anion.
 - Alkylation: Add (bromomethyl)cyclopropane dropwise (exothermic).
 - Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

- Workup: Dilute with water (50 mL), extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over _____, and concentrate.
- Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Part 3: Analytical Validation Framework

Trustworthiness in characterization relies on self-validating spectral data. The presence of Sulfur provides a unique isotopic signature that validates the molecular weight.

3.1 Mass Spectrometry Logic (DOT Diagram)



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Figure 2: Mass Spectrometry decision tree for structural confirmation.

3.2 Key Spectral Features

To confirm the MW of 179.28 corresponds to the correct structure (and not a regioisomer), observe these NMR signals:

- The Cyclopropylmethyl "Fingerprint" (
NMR, 400 MHz,
):
 - 0.20–0.30 (m, 2H, cyclopropyl
)
 - 0.55–0.65 (m, 2H, cyclopropyl
)
 - 1.05–1.15 (m, 1H, cyclopropyl CH)
 - 2.80 (d,
Hz, 2H,
)
 - Note: The doublet at 2.80 ppm is diagnostic for the
-Cyclopropyl connectivity.
- The Aniline Core:
 - Broad singlet at
3.5–4.0 ppm (
, exchangeable with
).

- Multiplet at
6.5–7.1 ppm (4 aromatic protons).

3.3 Quality Control Check

- Purity Calculation:
(via HPLC @ 254 nm).
- Acceptance Criteria: Purity > 95%;
error < 5 ppm.

References

- IUPAC Nomenclature of Organic Chemistry. "Rule C-514: Sulfides." IUPAC Blue Book. [Link](#)
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- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.

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Sources

- 1. 2,2,6-trimethyl-3H-1,3-benzothiazole | C₁₀H₁₃NS | CID 130006832 - PubChem [pubchem.ncbi.nlm.nih.gov]
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